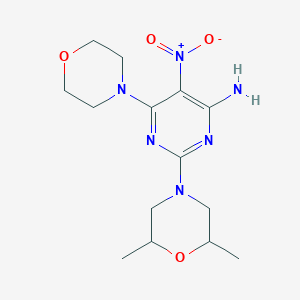

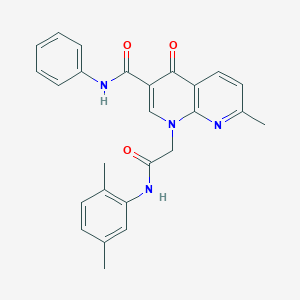

2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine, commonly known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNP is a highly reactive compound that has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Applications De Recherche Scientifique

Comparative Kinetic Studies in Colloidal Aggregates

A study by García‐Río et al. (2003) explored the kinetics of nitroso group transfer in colloidal aggregates like micelles and vesicles, utilizing secondary amines such as morpholine (García‐Río, Hervés, Mejuto, Pérez‐Juste, & Rodríguez-Dafonte, 2003). This research provides insight into the reactivity of morpholine derivatives within different colloidal systems, offering a foundational understanding of how such compounds might behave in complex chemical environments.

Molecular and Supramolecular Structures

The work of Quesada et al. (2004) on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, highlights the importance of molecular and supramolecular structures in determining the properties of these compounds. The study reveals the extensive charge-assisted hydrogen bonding characteristic of nitroso compounds and their potential applications in designing materials with specific interaction capabilities (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).

Nucleophilic Aromatic Substitution

Research by D’Anna et al. (2006) on the nucleophilic aromatic substitution of nitrothiophenes with amines, including morpholine, in room-temperature ionic liquids presents an innovative approach to chemical synthesis. This study indicates the potential of using morpholine derivatives in the synthesis of complex organic molecules, highlighting the versatility and reactivity of these compounds (D’Anna, Frenna, Noto, Pace, & Spinelli, 2006).

Photophysical Properties and Material Development

Palion-Gazda et al. (2019) explored the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including morpholine. This research demonstrates the application of such compounds in developing new materials with specific optical properties, useful in various technological and scientific fields (Palion-Gazda, Machura, Klemens, Szłapa-Kula, Krompiec, Siwy, Janeczek, Schab-Balcerzak, Grzelak, & Maćkowski, 2019).

Donor Radical Synthesis

Sakurai, Izuoka, and Sugawara (2000) synthesized amine-based donor radicals, including morpholinonitronyl nitroxides, examining their donor abilities through cyclic voltammetry. The study offers insights into the electrochemical properties of morpholine derivatives and their potential applications in creating new radical-based materials or molecules (Sakurai, Izuoka, & Sugawara, 2000).

Propriétés

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-6-morpholin-4-yl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4/c1-9-7-19(8-10(2)24-9)14-16-12(15)11(20(21)22)13(17-14)18-3-5-23-6-4-18/h9-10H,3-8H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFPGGBMTFDYOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2812585.png)

![4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2812586.png)

![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)

![tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2812603.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2812605.png)

![5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2812606.png)

![11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2812608.png)